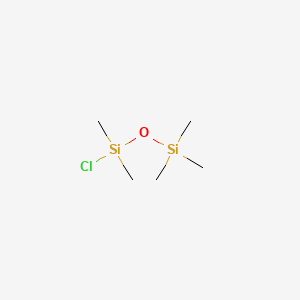
Nitrilotriethylene trilaurate
Descripción general
Descripción
Nitrilotriethylene trilaurate (NTTL) is a surfactant commonly used in scientific research. It is a nonionic surfactant that is amphipathic in nature, meaning it has both hydrophilic and hydrophobic properties. NTTL is widely used in various fields such as biochemistry, pharmacology, and biotechnology due to its unique properties.
Mecanismo De Acción
Nitrilotriethylene trilaurate acts as a surfactant by reducing the surface tension of the medium. It forms micelles by self-assembly, where the hydrophobic tails of Nitrilotriethylene trilaurate are oriented towards the center of the micelle, while the hydrophilic heads are oriented towards the aqueous medium. The size and shape of the micelles depend on the concentration of Nitrilotriethylene trilaurate and the properties of the medium.
Biochemical and Physiological Effects
Nitrilotriethylene trilaurate has been shown to have minimal toxicity and is considered safe for use in scientific research. It has been shown to be biocompatible and does not interfere with cellular functions. Nitrilotriethylene trilaurate has been shown to have no effect on the activity of enzymes and does not denature proteins. It has been shown to have minimal effect on the structure and function of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrilotriethylene trilaurate has several advantages for use in lab experiments. It is a nonionic surfactant, which means it does not interfere with the ionic properties of the medium. It has a low critical micelle concentration (CMC), which means it can form micelles at low concentrations. It is also stable over a wide range of pH and temperature. However, Nitrilotriethylene trilaurate has some limitations, including its limited solubility in water, which can affect its effectiveness in some applications.
Direcciones Futuras
The use of Nitrilotriethylene trilaurate in scientific research is still evolving, and there are several future directions for its application. One potential area is in drug delivery, where Nitrilotriethylene trilaurate can be used to solubilize hydrophobic drugs and improve their bioavailability. Another potential area is in the development of biosensors, where Nitrilotriethylene trilaurate can be used to immobilize enzymes and other biomolecules for detection of analytes. Nitrilotriethylene trilaurate can also be used in the development of new materials, such as hydrogels and nanoparticles, for various applications.
Conclusion
Nitrilotriethylene trilaurate is a versatile surfactant that has found widespread use in scientific research. Its unique properties make it an ideal surfactant for various applications. The synthesis of Nitrilotriethylene trilaurate is straightforward, and its purity is critical for its use in scientific research. Nitrilotriethylene trilaurate has minimal toxicity and does not interfere with cellular functions. However, its limited solubility in water can affect its effectiveness in some applications. The future directions for the use of Nitrilotriethylene trilaurate in scientific research are promising, and its potential for use in drug delivery, biosensors, and material development is vast.
Aplicaciones Científicas De Investigación
Nitrilotriethylene trilaurate is widely used in scientific research as a surfactant for various applications. It is commonly used in the formulation of micelles, liposomes, and vesicles. It is also used in the solubilization of hydrophobic compounds, such as drugs and proteins. Nitrilotriethylene trilaurate is used as a stabilizer for emulsions and suspensions. It is also used in the separation and purification of proteins and nucleic acids.
Propiedades
IUPAC Name |
2-[bis(2-dodecanoyloxyethyl)amino]ethyl dodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO6/c1-4-7-10-13-16-19-22-25-28-31-40(44)47-37-34-43(35-38-48-41(45)32-29-26-23-20-17-14-11-8-5-2)36-39-49-42(46)33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXHFKRRKWIXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCC)CCOC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952430 | |
| Record name | Nitrilotri(ethane-2,1-diyl) tridodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3002-20-8 | |
| Record name | Dodecanoic acid, 1,1′,1′′-(nitrilotri-2,1-ethanediyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 1,1',1''-(nitrilotri-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 1,1',1''-(nitrilotri-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrilotri(ethane-2,1-diyl) tridodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrilotriethylene trilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3050872.png)




![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid](/img/structure/B3050878.png)

![naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B3050885.png)


![4-[1-Methoxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B3050889.png)

